Butyl[(3,4-dimethylphenyl)methyl]amine
Description
Butyl[(3,4-dimethylphenyl)methyl]amine is a secondary amine comprising a butyl group and a (3,4-dimethylphenyl)methyl (DMB) substituent. The DMB group is a common aromatic moiety in organic synthesis, noted for its electron-donating methyl groups at the 3- and 4-positions of the benzene ring . These applications highlight the relevance of aryl-alkyl amines in electronic devices, where substituents modulate solubility, thermal stability, and redox behavior.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-8-14-10-13-7-6-11(2)12(3)9-13/h6-7,9,14H,4-5,8,10H2,1-3H3 |
InChI Key |
WARBQQHYTFIVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3,4-dimethylphenyl)methyl]amine typically involves the alkylation of 3,4-dimethylbenzylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butyl bromide (C4H9Br) as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Butyl[(3,4-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the methyl groups can direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ortho- or para-substituted benzyl derivatives.
Scientific Research Applications
Butyl[(3,4-dimethylphenyl)methyl]amine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Butyl[(3,4-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(3,4-dimethylphenyl)amine (ST00738)
- Structure : Two DMB groups attached to a central nitrogen atom.
- Properties :
- Comparison :
The absence of a butyl group in bis(3,4-dimethylphenyl)amine enhances crystallinity and melting point compared to Butyl[(3,4-dimethylphenyl)methyl]amine, which likely has a lower melting point due to reduced symmetry and weaker intermolecular forces from the flexible butyl chain.
Tris(3,4-dimethylphenyl)amine
- Structure : Three DMB groups attached to nitrogen.
- Properties: Melting point: Higher than bis(3,4-dimethylphenyl)amine (exact value unspecified). Ag/AgCl), with reversible one-electron oxidation .
- Comparison: The additional DMB group in tris(3,4-dimethylphenyl)amine increases steric hindrance and electron density, raising oxidation resistance compared to mono-DMB derivatives like this compound.
Methoxy- and Silyl-Substituted Analogues
- Examples :
- Comparison: Electron-donating groups like –OMe and –OTIPS significantly lower melting points and oxidation potentials. This compound’s butyl group, while less electron-donating than –OTIPS, may impart similar solubility advantages in nonpolar solvents, critical for solution-processed semiconductors .
Key Data Table: Physical and Electronic Properties
Industrial and Market Context
Bis(3,4-dimethylphenyl)amine (ST00738) has a well-established market, with production data and forecasts available through 2025 . The substitution of one aryl group with butyl may reduce raw material costs, as alkyl chains are often cheaper than aromatic precursors .
Biological Activity
Butyl[(3,4-dimethylphenyl)methyl]amine is an organic compound with a unique structure that includes a butyl group and a dimethyl-substituted phenyl moiety. Its biological activity has garnered attention due to its potential applications in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Butyl Group : A four-carbon alkyl chain that enhances lipophilicity.
- Dimethylphenyl Moiety : A phenyl ring with two methyl groups at the 3 and 4 positions, influencing its reactivity and biological interactions.
This compound is believed to interact with various biological targets, potentially including:
- Neurotransmitter Receptors : It may bind to receptors involved in neurotransmission, modulating synaptic activity.
- Enzymatic Pathways : The compound could influence enzyme activity through competitive inhibition or allosteric modulation.
The specific binding interactions are likely mediated by hydrogen bonding and hydrophobic interactions due to the presence of the butyl and phenyl groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, indicating potential applications in treating infections.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Notable antifungal activity |
Pharmacological Applications
The compound's structural characteristics suggest potential use in drug development. Studies have indicated its effectiveness as a precursor for synthesizing bioactive molecules, particularly in the context of:
- Analgesics : Compounds derived from this compound have shown promise in pain management.
- Antidepressants : Its interaction with neurotransmitter systems may provide avenues for developing new antidepressant therapies.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results demonstrated:
- A minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- The compound was less effective against gram-negative bacteria like Escherichia coli, suggesting selective antimicrobial properties.
Study 2: Neuropharmacological Effects
A study investigating the neuropharmacological effects of this compound found that it could enhance serotonin receptor activity in vitro. This suggests a potential role in mood regulation and anxiety reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
